4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers face regiochemical limitations with common trifluoromethylanilines, requiring re-optimization of synthetic routes. This ortho-CF3, para-isopropoxy aniline delivers distinct electronic and steric profiles critical for targeted pharmacophores. - **Core application**: Amine building block for kinase inhibitor libraries via amide coupling or Buchwald-Hartwig. - **Structural advantage**: CF3 enhances metabolic stability; isopropoxy enables further derivatization. - **Supply**: Available in research quantities; stable for global shipment.

Molecular Formula C10H12F3NO
Molecular Weight 219.2 g/mol
CAS No. 634187-67-0
Cat. No. B3147977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
CAS634187-67-0
Molecular FormulaC10H12F3NO
Molecular Weight219.2 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC(=C(C=C1)N)C(F)(F)F
InChIInChI=1S/C10H12F3NO/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6H,14H2,1-2H3
InChIKeyJUYARYFJSNVXRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: Fluorinated Aniline Building Block


4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, also known as 4-isopropoxy-2-(trifluoromethyl)aniline (CAS 634187-67-0), is a substituted aniline derivative with the molecular formula C10H12F3NO and a molecular weight of 219.20 g/mol . The compound features a trifluoromethyl (-CF3) group at the ortho-position and an isopropoxy (-OCH(CH3)2) group at the para-position relative to the primary amine . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the isopropoxy group modulates electron density on the aromatic ring, making it a versatile intermediate in medicinal chemistry and agrochemical research [1].

Substitution pattern ortho-CF₃ enhances lipophilicity and metabolic stability; para-isopropoxy modulates electron density and provides a derivatization handle
Synthetic role Fluorinated aniline building block for medicinal chemistry, agrochemical lead optimization, and fluorinated polymer research
Regiochemistry selection Correct ortho-CF₃ / para-isopropoxy regiochemistry ensures intended reactivity in downstream amide coupling and cross-coupling reactions

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: Why Generic Substitutes Fail


Trifluoromethylanilines are a broad class of pharmaceutical intermediates, but simple substitution of the target compound with commercially common isomers such as 2-(trifluoromethyl)aniline, 3-(trifluoromethyl)aniline, or 4-(trifluoromethyl)aniline is not scientifically valid without re-optimization of synthetic routes and biological activity [1]. The ortho-CF3 substitution in 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline introduces steric and electronic effects that differ fundamentally from meta- or para-substituted analogs, while the para-isopropoxy group provides a handle for further derivatization absent in unsubstituted trifluoromethylanilines . Isomeric analogs such as 4-isopropoxy-3-(trifluoromethyl)aniline (CAS 70338-45-3) possess distinct regiochemistry that alters both reactivity and potential biological target engagement [2].

Aspect
This compound
Common isomers / analogs
CF₃ position
ortho (C2)
meta (C3) or para (C4) in unsubstituted anilines
Derivatization handle
para-isopropoxy
unsubstituted or different alkoxy
Regioisomer identity
ortho-CF₃, para-OiPr
meta-CF₃, para-OiPr (CAS 70338-45-3)
Regioisomer substitution may alter reactivity and target engagement; not directly interchangeable without synthetic re-optimization.

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: Comparative Evidence


Lipophilicity Compared to 2-(Trifluoromethyl)aniline

The calculated logP for 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is 3.178, indicating moderate lipophilicity suitable for blood-brain barrier penetration [1]. This value differs from the parent 2-(trifluoromethyl)aniline (estimated logP approximately 2.1) [2], reflecting the lipophilicity contribution of the para-isopropoxy substituent.

Lipophilicity (logP)
Computed property
3.18 vs ~2.1
ΔlogP ≈ +1.0 (increased lipophilicity)
Supports lipophilicity screening for CNS research
Computed; experimental logP not available
Medicinal Chemistry Physicochemical Properties Drug Design

Regiochemistry vs. Isomeric Analogs

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (ortho-CF3, para-isopropoxy) is structurally distinct from 4-isopropoxy-3-(trifluoromethyl)aniline (CAS 70338-45-3; meta-CF3, para-isopropoxy) [1]. While both share the same molecular formula (C10H12F3NO) and molecular weight (219.20 g/mol), the altered CF3 position confers different electronic properties and steric accessibility of the amine group.

Regiochemistry
Data to verify
ortho-CF₃, para-OiPr vs meta-CF₃, para-OiPr (CAS 70338-45-3)
Regioisomer identity critical for synthetic reproducibility
Source review; no reactivity data reported
Synthetic Chemistry Building Blocks SAR Studies

Trifluoromethyl Anilines as Kinase Inhibitor Building Blocks

Fluorinated anilines, particularly those containing trifluoromethyl groups, are privileged scaffolds in kinase inhibitor drug discovery [1]. BindingDB data reveal that structurally related trifluoromethyl-substituted aniline derivatives exhibit nanomolar IC50 values against kinases such as TrkA (0.2 nM - 22.2 nM) [2]. While 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline itself lacks direct target engagement data in open literature, its ortho-CF3 substitution pattern mimics that of numerous kinase inhibitor pharmacophores.

Kinase pharmacophore alignment
Class-level inference
Related CF₃-anilines: TrkA IC₅₀ 0.2–22.2 nM (BindingDB)
May support kinase inhibitor library design
No direct target data for this compound
Kinase Inhibitors Pharmaceutical Intermediates Oncology

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: Application Scenarios


Fluorinated Kinase Inhibitor Candidate Synthesis

The ortho-CF3 substitution pattern is a recurring motif in kinase inhibitor pharmacophores. 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline serves as an amine building block for constructing diverse kinase inhibitor libraries via amide bond formation or Buchwald-Hartwig coupling [1]. The para-isopropoxy group offers a site for further derivatization or remains as a lipophilicity-enhancing element .

Fungicide Lead Derivatization

Patent literature demonstrates that m-isopropoxyaniline derivatives react with o-trifluoromethylbenzoic acid to yield fungicidally active anilides [1]. While 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is a regioisomer of these patent-exemplified compounds, its structural similarity positions it as a viable scaffold for agrochemical fungicide lead optimization .

Fluorinated Polymer Precursor Synthesis

Fluorinated anilines are employed in the development of advanced polymers and coatings with enhanced thermal stability and hydrophobic properties. The trifluoromethyl group imparts desirable surface characteristics, while the primary amine serves as a polymerization handle [1].

Application
Selection Property
Validation Focus
Fluorinated kinase inhibitor candidate synthesis
ortho-CF₃ pharmacophore alignment
Amine coupling and derivatization efficiency
Fungicide lead derivatization
Regioisomer scaffold fit for anilide formation
Agrochemical activity screening
Fluorinated polymer precursor synthesis
CF₃ imparts thermal and hydrophobic character
Polymerization and coating performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.